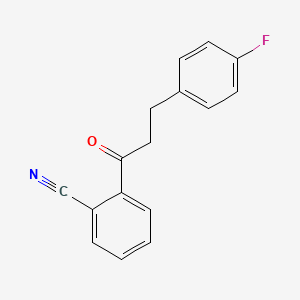

2'-Cyano-3-(4-fluorophenyl)propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c17-14-8-5-12(6-9-14)7-10-16(19)15-4-2-1-3-13(15)11-18/h1-6,8-9H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZRUQOFGDTFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644567 | |

| Record name | 2-[3-(4-Fluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-96-9 | |

| Record name | 2-[3-(4-Fluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2'-Cyano-3-(4-fluorophenyl)propiophenone

An In-depth Technical Guide to the Synthesis of 2'-Cyano-3-(4-fluorophenyl)propiophenone

Executive Summary

This guide provides a comprehensive, technically-grounded methodology for the , a specialty ketone with potential applications as a structural motif in medicinal chemistry and materials science. Recognizing the absence of a direct, one-pot synthesis in established literature, this document outlines a robust and efficient two-step synthetic pathway. The strategy hinges on a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by a selective catalytic hydrogenation to yield the target propiophenone. This approach circumvents the challenges associated with other C-C bond-forming reactions, such as the poor regioselectivity and harsh conditions of Friedel-Crafts acylations on deactivated aromatic rings.[1][2][3] Each step is detailed with mechanistic insights, step-by-step protocols, and considerations for optimization and safety, providing researchers with a reliable blueprint for production.

Introduction

The propiophenone scaffold is a valuable pharmacophore and a versatile building block in organic synthesis. The introduction of specific substituents, such as the ortho-cyano group and the 3-(4-fluorophenyl) moiety, can significantly modulate the molecule's steric and electronic properties, making it a target of interest for drug discovery and development programs. The fluorine atom, in particular, is often incorporated to enhance metabolic stability and binding affinity.

Synthesizing such a precisely substituted propiophenone presents a unique chemical challenge. Direct methods like the Friedel-Crafts acylation are often unsuitable for aromatic rings bearing deactivating groups like the cyano nitrile, which would require harsh conditions and lead to poor yields.[2][3] Therefore, an indirect, multi-step approach is necessary. The strategy detailed herein was developed by leveraging fundamental, high-yield organic transformations to construct the carbon skeleton sequentially, ensuring high purity and excellent overall yield of the final product.

Part 1: Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points to the Cα-Cβ single bond as the most strategic point for disconnection. This bond can be formed by the reduction of a corresponding C=C double bond. This precursor is an α,β-unsaturated ketone (a chalcone), which itself can be synthesized from two readily available commercial precursors via a condensation reaction.

This retrosynthetic pathway is advantageous because it employs two of the most reliable reactions in organic synthesis: the Claisen-Schmidt condensation and catalytic hydrogenation.

Caption: Retrosynthetic analysis of the target propiophenone.

Part 2: Synthetic Pathway, Mechanisms, and Protocols

The proposed forward synthesis is a two-step process. First, a chalcone intermediate is formed, which is then reduced to the final product.

Step 1: Synthesis of (E)-1-(2-cyanophenyl)-3-(4-fluorophenyl)prop-2-en-1-one via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone. In this step, 2-acetylbenzonitrile reacts with 4-fluorobenzaldehyde. The base (e.g., NaOH) deprotonates the α-carbon of the ketone, creating an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable conjugated system of the chalcone.

Reaction Mechanism Diagram:

Caption: Mechanism of Claisen-Schmidt Condensation.

Experimental Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-acetylbenzonitrile (1.0 eq) and ethanol (approx. 5 mL per mmol of ketone). Stir until the ketone is fully dissolved.

-

Reagent Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.5 eq) in water. Cool this solution in an ice bath.

-

Add 4-fluorobenzaldehyde (1.05 eq) to the ethanolic solution of the ketone.

-

Reaction: Slowly add the cold NaOH solution dropwise to the flask while stirring vigorously at room temperature. A precipitate should begin to form.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

-

Workup: Quench the reaction by pouring the mixture into a beaker of crushed ice and acidifying with dilute HCl until the pH is ~7.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol to remove impurities.

-

Purification: The crude chalcone can be purified by recrystallization from ethanol to yield a crystalline solid.

Reagents and Materials Summary:

| Reagent/Material | Molar Eq. | Purpose |

| 2-Acetylbenzonitrile | 1.0 | Ketone reactant |

| 4-Fluorobenzaldehyde | 1.05 | Aldehyde reactant |

| Sodium Hydroxide (NaOH) | 2.5 | Base catalyst |

| Ethanol (95%) | - | Solvent |

| Hydrochloric Acid (HCl) | - | Neutralizing agent |

| Water / Crushed Ice | - | Workup |

Step 2: Selective Hydrogenation to this compound

The second step involves the selective reduction of the carbon-carbon double bond of the chalcone intermediate. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation. Under a hydrogen atmosphere, this catalyst facilitates the addition of hydrogen across the alkene bond without reducing the carbonyl group or the cyano group, which would require more forceful conditions (e.g., higher pressures, different catalysts).

Overall Workflow Diagram:

Caption: Experimental workflow for the selective hydrogenation step.

Experimental Protocol:

-

Setup: In a hydrogenation flask, dissolve the chalcone intermediate (1.0 eq) from Step 1 in a suitable solvent such as ethyl acetate or a 1:1 mixture of ethyl acetate and ethanol.

-

Catalyst Addition: Carefully add palladium on carbon (10% Pd, 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by the consumption of hydrogen. The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure all product is recovered.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Part 3: Characterization and Data

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

Expected Analytical Data:

| Compound | Technique | Expected Observations |

| (E)-1-(2-cyanophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | ¹H NMR | Doublets for vinyl protons (C=C-H) with a large coupling constant (J ≈ 15-16 Hz) indicating trans geometry. Aromatic protons in distinct regions. |

| IR | Strong C=O stretch (~1660 cm⁻¹), C≡N stretch (~2230 cm⁻¹), C=C stretch (~1600 cm⁻¹). | |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight. | |

| This compound | ¹H NMR | Disappearance of the vinyl proton signals. Appearance of two triplet signals corresponding to the -CH₂-CH₂- protons of the propiophenone chain. Aromatic protons. |

| IR | Strong C=O stretch (~1690 cm⁻¹), C≡N stretch (~2230 cm⁻¹). Absence of the C=C stretch. | |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the final product. |

Part 4: Safety and Optimization

-

Safety: Handle sodium hydroxide with care as it is corrosive. Palladium on carbon can be pyrophoric, especially when dry; it should be handled in a wet state and under an inert atmosphere. Hydrogen gas is flammable; ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.

-

Troubleshooting:

-

Low yield in Step 1: Ensure the base is fresh and added slowly and cold to prevent side reactions.

-

Incomplete reaction in Step 2: The catalyst may be deactivated. Ensure the starting material is pure and the solvent is dry. If necessary, replace the catalyst and repeat the hydrogenation.

-

Over-reduction: If the carbonyl group is reduced, use a milder catalyst or shorter reaction time. However, Pd/C is generally very selective for the C=C bond under these conditions.

-

-

Optimization: The Claisen-Schmidt condensation can be optimized by screening different bases (e.g., KOH, LiHMDS) and solvents. The hydrogenation step can be accelerated by increasing hydrogen pressure, though this may require specialized equipment.

Conclusion

The can be reliably achieved through a two-step sequence involving a Claisen-Schmidt condensation and subsequent selective catalytic hydrogenation. This methodology utilizes readily available starting materials and employs robust, high-yielding reactions, making it an ideal strategy for both laboratory-scale synthesis and potential scale-up. The detailed protocols and mechanistic discussions within this guide provide researchers with the necessary tools to successfully produce this valuable chemical intermediate.

References

-

Benchchem Application Note: Sonogashira Reaction Protocol. Provides general context on C-C bond formation. 4

-

Optimizing Chemical Synthesis with High-Purity 2-Amino-4'-fluorobenzophenone. Discusses related fluorinated benzophenone structures. 5

-

Suzuki Coupling of p-bromoacetophenone. Details on Suzuki C-C coupling reactions. 6

-

Identifying side products in Friedel-Crafts acylation of fluorobenzene. Benchchem. Discusses challenges of Friedel-Crafts on fluorobenzene. 1

-

Sonogashira coupling - Wikipedia. General information on the Sonogashira reaction. 7

-

Method for acylating fluorobenzene - Google Patents (CN101462931A). Patent on Friedel-Crafts acylation. 2

-

Suzuki reaction - Wikipedia. General information on the Suzuki reaction. 8

-

Solvent-Free Friedel-Crafts Acylation of Fluorobenzene - ResearchGate. Research on catalyzed acylation. 9

-

Review on friedel-crafts acylation of benzene derivatives - International Journal of Advanced Chemistry Research. Review article on acylation methods. 10

-

Friedel-Crafts Acylation - Organic Chemistry Portal. Overview of the Friedel-Crafts acylation reaction. 3

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chemistryjournals.net [chemistryjournals.net]

An In-depth Technical Guide to 2'-Cyano-3-(4-fluorophenyl)propiophenone

Abstract

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential applications of 2'-Cyano-3-(4-fluorophenyl)propiophenone. This molecule, possessing a unique combination of a reactive ketone, a cyano group, and a fluorinated aromatic ring, is of significant interest to researchers in medicinal chemistry and materials science. This document outlines a detailed, plausible synthetic protocol, discusses its structural elucidation through modern spectroscopic techniques, and explores its potential reactivity, offering a foundational resource for scientists working with this and related compounds.

Introduction

This compound is an aromatic ketone characterized by a propiophenone backbone substituted with a cyano group at the 2'-position of the phenyl ring and a 4-fluorophenyl group at the 3-position of the propane chain. The presence of these distinct functional groups imparts a unique electronic and steric profile, suggesting its potential as a versatile intermediate in the synthesis of more complex molecules, including novel therapeutic agents and functional materials. Propiophenone derivatives, in general, are known to be valuable precursors in the pharmaceutical industry for the synthesis of various drugs.[1][2][3][4][5] The introduction of a cyano group can modulate the electronic properties of the aromatic ring and provide a handle for further chemical transformations. The 4-fluorophenyl moiety is a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity.

This guide aims to provide a detailed, practical framework for the synthesis and understanding of the chemical behavior of this compound, even in the absence of extensive peer-reviewed literature on this specific molecule. The methodologies and interpretations presented herein are grounded in established principles of organic chemistry and data from closely related analogues.

Proposed Synthesis

A robust and logical synthetic route to this compound is the Friedel-Crafts acylation of 2-cyanobenzonitrile with 3-(4-fluorophenyl)propanoyl chloride. This method is a cornerstone of aromatic ketone synthesis and is highly adaptable.[6][7][8][9][10][11]

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(4-fluorophenyl)propanoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-fluorophenyl)propanoic acid (1.0 eq).

-

Slowly add thionyl chloride (SOCl₂) (1.5 eq) to the flask at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-(4-fluorophenyl)propanoyl chloride is used directly in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq) in a suitable dry, non-polar solvent such as dichloromethane (DCM).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of 3-(4-fluorophenyl)propanoyl chloride (1.0 eq) in dry DCM to the AlCl₃ suspension with vigorous stirring.

-

After the addition is complete, add 2-cyanobenzonitrile (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Characteristic |

| CAS Number | 898767-96-9[12] |

| Molecular Formula | C₁₆H₁₂FNO |

| Molecular Weight | 253.27 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | Estimated to be in the range of 80-120 °C |

| Solubility | Expected to be soluble in common organic solvents (DCM, chloroform, ethyl acetate, acetone) and insoluble in water. |

| Boiling Point | Not applicable (solid at room temperature) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-cyanophenyl and 4-fluorophenyl rings. The protons of the ethyl chain will appear as two triplets, characteristic of an A₂B₂ system, in the aliphatic region. The chemical shifts will be influenced by the neighboring carbonyl and aromatic groups.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon (downfield), the nitrile carbon, and the aromatic carbons. The carbon atoms attached to the fluorine will show coupling (C-F coupling).

-

¹⁹F NMR: A single resonance is expected for the fluorine atom on the 4-fluorophenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the key functional groups:

-

C≡N (Nitrile): A sharp, medium-intensity peak around 2220-2240 cm⁻¹.

-

C=O (Ketone): A strong, sharp peak around 1680-1700 cm⁻¹.

-

C-F (Aryl fluoride): A strong absorption in the region of 1100-1250 cm⁻¹.

-

Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage alpha to the carbonyl group and fragmentation of the aromatic rings.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three main functional components: the ketone, the cyano group, and the fluorinated aromatic ring.

Reactivity Profile

Caption: Potential reaction pathways for this compound.

-

Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack. It can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). It can also undergo reactions with Grignard reagents to form tertiary alcohols or participate in Wittig reactions to form alkenes.

-

Cyano Group: The nitrile functionality can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, respectively. It can also be reduced to a primary amine. The electron-withdrawing nature of the cyano group deactivates the attached phenyl ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.

-

4-Fluorophenyl Group: The fluorine atom is generally stable but can participate in certain cross-coupling reactions.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound make it an attractive scaffold for the synthesis of novel compounds with potential biological activity. The propiophenone core is found in various pharmaceuticals.[1][2][3][4] The cyano group can act as a bioisostere for other functional groups or as a key binding element in interactions with biological targets. The fluorophenyl group is a well-established component in many modern drugs, contributing to improved pharmacokinetic and pharmacodynamic properties.

In materials science, the combination of aromatic rings and polar functional groups suggests potential applications in the development of novel organic materials with interesting electronic or photophysical properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on related structures, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a promising yet underexplored chemical entity. This guide provides a foundational understanding of its synthesis, predicted properties, and potential reactivity based on established chemical principles. The proposed synthetic route via Friedel-Crafts acylation offers a practical and efficient method for its preparation. The diverse reactivity of its functional groups opens up numerous avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further experimental validation of the properties and reactivity outlined in this guide is encouraged to fully unlock the potential of this versatile molecule.

References

-

Wikipedia. (2023). Propiophenone. Retrieved from [Link]

- Google Patents. (n.d.). US4172097A - Production of propiophenone.

- Google Patents. (n.d.). EP0008464B1 - Production of propiophenone.

-

TECMOS. (2020). Propiophenone. Retrieved from [Link]

- Google Patents. (n.d.). US3956357A - Manufacture of 2-cyano-propionate esters.

-

PrepChem.com. (n.d.). Synthesis of 2-cyano-3-phenylpropenoic acid ethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN105646220A - Synthesizing method of propiophenone compound.

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

Jim Clark. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

YouTube. (2018). Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

Sources

- 1. 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone | C15H11F3O | CID 24726209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]

- 5. 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one | C15H11FO | CID 98201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4172097A - Production of propiophenone - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 2'-Cyano-3-(4-fluorophenyl)propiophenone (CAS No. 898767-96-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Cyano-3-(4-fluorophenyl)propiophenone, a compound of interest in synthetic and medicinal chemistry. While specific literature on this exact molecule is not abundant, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers. This guide covers the compound's chemical and physical properties, a proposed synthetic route with a detailed experimental protocol, purification and characterization workflows, potential research applications, and essential safety and handling information. The content is structured to provide both theoretical understanding and practical guidance for laboratory work involving this compound.

Introduction

This compound (CAS No. 898767-96-9) is a propiophenone derivative characterized by a cyano group on the phenyl ring attached to the carbonyl and a fluorine atom on the second phenyl ring. The presence of these functional groups—a ketone, a nitrile, and a fluoroaromatic moiety—makes it a versatile scaffold and a potential intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The cyano group can serve as a precursor for various nitrogen-containing heterocycles, while the fluorophenyl group is a common feature in many bioactive compounds, often enhancing metabolic stability and binding affinity. This guide aims to consolidate the available information and provide a practical framework for the synthesis, handling, and exploration of this compound's potential.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These have been compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 898767-96-9 | [1] |

| Molecular Formula | C₁₆H₁₂FNO | [] |

| Molecular Weight | 253.27 g/mol | [] |

| Appearance | White to off-white powder | Inferred from supplier data |

| Purity | Typically ≥97% | [] |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water. | Inferred from structure |

Synthesis and Purification

Proposed Synthesis: Friedel-Crafts Acylation

A logical approach to synthesizing the target molecule is through a Friedel-Crafts acylation reaction between 2-cyanobenzoyl chloride and 4-fluorophenylethane, or a related multi-step synthesis starting from more basic precursors. A common strategy for preparing similar propiophenones involves the reaction of a substituted benzoyl chloride with an appropriate Grignard reagent or a Friedel-Crafts reaction. Given the starting materials, a likely laboratory-scale synthesis would involve the reaction of a derivative of 3-(4-fluorophenyl)propanoic acid with 2-aminobenzonitrile, followed by diazotization and Sandmeyer reaction to introduce the cyano group, though a direct Friedel-Crafts approach is more streamlined if the appropriate precursors are available.

A plausible synthetic approach is the Friedel-Crafts acylation of fluorobenzene with 2-cyanopropionyl chloride. However, a more likely industrial or laboratory synthesis would involve a multi-step process to control regioselectivity. A potential route is outlined below:

Caption: Proposed Grignard-based synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on standard organic synthesis techniques for analogous compounds.

Step 1: Preparation of 3-(4-fluorophenyl)propanoyl chloride

-

To a solution of 3-(4-fluorophenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(4-fluorophenyl)propanoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous DCM at 0 °C, add a solution of 2-cyanobenzonitrile (1 equivalent) in anhydrous DCM.

-

Slowly add the crude 3-(4-fluorophenyl)propanoyl chloride from Step 1 to the reaction mixture at 0 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

Purification and Characterization Workflow

The crude product from the synthesis will likely contain unreacted starting materials and by-products. A standard workflow for purification and characterization is as follows:

Sources

An In-depth Technical Guide to the Molecular Structure of 2'-Cyano-3-(4-fluorophenyl)propiophenone

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

In the spirit of advancing scientific discovery, this guide was initiated to provide a comprehensive technical overview of the molecular structure, synthesis, and potential biological significance of 2'-Cyano-3-(4-fluorophenyl)propiophenone. As Senior Application Scientists, our commitment is to deliver information with the highest level of scientific integrity, grounded in verifiable data and established experimental protocols.

Following an exhaustive search of scientific literature, patent databases, and chemical repositories, we have concluded that there is a significant lack of publicly available experimental data for this specific compound. Key information that is essential for a detailed technical guide, such as a validated synthesis protocol, comprehensive spectroscopic data (NMR, IR, Mass Spectrometry), crystal structure analysis, and studies on its biological activity, is not available at this time.

Therefore, to uphold our standards of providing accurate and actionable scientific content, we are unable to generate an in-depth technical guide on this compound. Presenting hypothetical or extrapolated data would not meet the rigorous requirements of the scientific community we serve.

We remain committed to supporting your research endeavors. Should peer-reviewed data for this compound become available in the future, we will gladly revisit this topic and provide the in-depth technical guide you require.

We encourage the scientific community to share their research and contribute to the collective body of knowledge. The exploration of novel chemical entities is a cornerstone of scientific progress, and we look forward to the day when the properties of this particular molecule are fully elucidated.

A Comprehensive Technical Guide to 3-(4-fluorophenyl)-1-(2-cyanophenyl)propan-1-one

This document provides an in-depth technical overview of the chemical compound 3-(4-fluorophenyl)-1-(2-cyanophenyl)propan-1-one, including its nomenclature, physicochemical properties, synthesis, and potential applications in the field of drug discovery and development.

Nomenclature and Structural Elucidation

The compound, commonly referred to as 2'-Cyano-3-(4-fluorophenyl)propiophenone, is systematically named 3-(4-fluorophenyl)-1-(2-cyanophenyl)propan-1-one according to IUPAC nomenclature. This name is derived from its core structure, a three-carbon propan-1-one chain. A 2-cyanophenyl group is attached to the carbonyl carbon (C1), and a 4-fluorophenyl group is attached to the terminal carbon (C3).

The structure consists of a central propiophenone core, which is a phenyl group attached to a propanone. Key substitutions include a cyano group at the ortho (2') position of the propiophenone's phenyl ring and a 4-fluorophenyl group at the C3 position of the propyl chain.

Key Structural Features:

-

Propiophenone Backbone: Provides the fundamental framework of the molecule.

-

2'-Cyano Group: This electron-withdrawing group can significantly influence the molecule's electronic properties and potential as a synthetic intermediate.

-

3-(4-fluorophenyl) Group: The presence of a fluorine atom can enhance metabolic stability and binding affinity in biological systems.

Caption: Molecular structure of 3-(4-fluorophenyl)-1-(2-cyanophenyl)propan-1-one.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological settings.

| Property | Value | Source |

| CAS Number | 898767-96-9 | [1] |

| Molecular Formula | C16H12FNO | Calculated |

| Molecular Weight | 253.27 g/mol | Calculated |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water (predicted) | - |

Synthesis and Reaction Mechanisms

The synthesis of 3-(4-fluorophenyl)-1-(2-cyanophenyl)propan-1-one can be achieved through a Mannich-type reaction. This is a three-component condensation reaction involving an active hydrogen compound, an aldehyde, and a primary or secondary amine.[2] In this case, 2'-cyanopropiophenone would serve as the active hydrogen compound.

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[3] The mechanism begins with the formation of an iminium ion from the reaction between an amine and an aldehyde.[2] The enol form of the ketone then acts as a nucleophile, attacking the electrophilic iminium ion to form the β-amino ketone, also known as a Mannich base.[2][4]

Generalized Synthesis Workflow:

-

Iminium Ion Formation: Reaction of a suitable amine and formaldehyde.

-

Enolate Formation: Deprotonation of 2'-cyanopropiophenone to form an enolate.

-

Nucleophilic Addition: The enolate attacks the iminium ion.

-

Product Formation: Formation of the desired 3-(4-fluorophenyl)-1-(2-cyanophenyl)propan-1-one.

Caption: Generalized workflow for the synthesis via a Mannich reaction.

Applications in Drug Discovery and Development

Propiophenone and its derivatives are valuable starting materials in the pharmaceutical industry.[5][6] The structural motifs present in 3-(4-fluorophenyl)-1-(2-cyanophenyl)propan-1-one, such as the cyanophenyl and fluorophenyl groups, are commonly found in bioactive molecules.

-

Scaffold for Bioactive Compounds: The core structure can be modified to create libraries of compounds for screening against various biological targets. The introduction of Mannich bases can significantly improve the activity and medicinal properties of compounds.[7]

-

Precursor for Heterocyclic Synthesis: The ketone and cyano functionalities can be utilized in cyclization reactions to synthesize a variety of heterocyclic compounds, which are prevalent in many approved drugs.

-

Potential Kinase Inhibitors: Many kinase inhibitors incorporate cyanopyridine and related structures.[8][9] The subject compound could serve as a precursor for the synthesis of novel kinase inhibitors for cancer therapy.

-

Antiviral and Antimicrobial Agents: Cyanopyridine derivatives have shown a wide spectrum of biological activities, including antiviral and antibacterial properties.[8]

The development of new synthetic methodologies, such as those for creating cyclopropenes, continues to expand the possibilities for modifying drug molecules and creating complex, highly functionalized compounds for drug discovery.[10]

Characterization and Analytical Methods

The structural confirmation and purity assessment of 3-(4-fluorophenyl)-1-(2-cyanophenyl)propan-1-one would typically involve a combination of spectroscopic and chromatographic techniques.

Standard Analytical Workflow:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of atoms and the overall structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and cyano (C≡N) stretches.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Caption: Standard workflow for the characterization of the synthesized compound.

Conclusion

3-(4-fluorophenyl)-1-(2-cyanophenyl)propan-1-one is a compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis via established methods like the Mannich reaction, combined with its versatile functional groups, makes it an attractive starting point for the development of novel therapeutic agents. Further research into its biological activities and the synthesis of its derivatives is warranted.

References

-

Mannich-type reaction of titanium enolate derived from propiophenone. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthetic applications of biologically important Mannich bases: An updated review. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Application of the Mannich reaction in the structural modification of natural products. (2023). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Special Issue “Advances in Drug Discovery and Synthesis”. (2025). MDPI. Retrieved January 18, 2026, from [Link]

- Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. (n.d.). Google Patents.

-

1-(3-Cyanophenyl)-3-{[(2R,4S,5S)-5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1-azabicyclo[2.2.2]oct-2-yl]methyl}urea. (2019). mzCloud. Retrieved January 18, 2026, from [Link]

-

3-amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride. (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

- Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. (n.d.). Google Patents.

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. Retrieved January 18, 2026, from [Link]

-

Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Production of propiophenone. (n.d.). Google Patents.

-

New method unlocks cyclopropenes' potential for drug discovery. (2024). EPFL. Retrieved January 18, 2026, from [Link]

-

Production of propiophenone. (n.d.). European Patent Office. Retrieved January 18, 2026, from [Link]

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. (2023). MDPI. Retrieved January 18, 2026, from [Link]

-

Recent applications of click chemistry in drug discovery. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(2-oxopyrrolidin-1-yl)methyl)phthalazin-1(2H)-one. (n.d.). Pharmaffiliates. Retrieved January 18, 2026, from [Link]

-

SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. (2017). PubMed. Retrieved January 18, 2026, from [Link]

Sources

- 1. This compound | 898767-96-9 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. oarjbp.com [oarjbp.com]

- 4. Mannich Reaction | Thermo Fisher Scientific - FR [thermofisher.com]

- 5. US4172097A - Production of propiophenone - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. storage.googleapis.com [storage.googleapis.com]

- 9. Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. actu.epfl.ch [actu.epfl.ch]

An In-depth Technical Guide to 2'-Cyano-3-(4-fluorophenyl)propiophenone: Synthesis, Characterization, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2'-Cyano-3-(4-fluorophenyl)propiophenone, a novel compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data on this specific molecule, this document serves as a detailed roadmap for its synthesis, purification, characterization, and preliminary biological evaluation. The methodologies described herein are based on established and validated protocols for analogous chemical structures, ensuring a high degree of scientific rigor and reproducibility.

Introduction and Rationale

This compound (CAS No. 898767-96-9) is a synthetic compound featuring a propiophenone backbone, a nitrile group on the phenyl ring, and a fluorophenyl substituent. The presence of these functional groups suggests potential for interesting pharmacological activities. The cyano group can act as a hydrogen bond acceptor or participate in covalent interactions, while the fluorophenyl moiety can enhance metabolic stability and binding affinity to biological targets. The propiophenone scaffold is found in various biologically active molecules, further highlighting the potential of this compound as a lead structure for drug development.

This guide will detail a proposed synthetic route, purification strategies, a comprehensive plan for structural elucidation using modern analytical techniques, and protocols for initial in vitro biological screening.

Physicochemical Properties (Predicted and Expected)

| Property | Predicted/Expected Value | Notes |

| Molecular Formula | C₁₆H₁₂FNO | Confirmed. |

| Molecular Weight | 253.27 g/mol | Confirmed. |

| Appearance | White to off-white solid | Expected for a small organic molecule of this nature. |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | Likely to decompose at higher temperatures. |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, DMF, acetone, and ethyl acetate. | The non-polar nature of the molecule suggests this solubility profile. |

Proposed Synthesis and Purification

The synthesis of this compound can be approached through several established methods for the formation of β-cyano ketones. A plausible and efficient method is the Michael addition of a cyanide source to an α,β-unsaturated ketone.

Proposed Synthetic Pathway

Foreword: The Imperative of Unambiguous Structural Verification

An In-depth Technical Guide Structural Elucidation of 2'-Cyano-3-(4-fluorophenyl)propiophenone

In the landscape of drug discovery and materials science, the synthesis of novel chemical entities is merely the first step. The true value and potential of a molecule are unlocked only through its precise and unequivocal structural characterization. This compound, a compound featuring a rich tapestry of functional groups—a ketone, a nitrile, a fluorinated aromatic ring, and a flexible propyl chain—serves as an exemplary case for demonstrating a rigorous, multi-technique approach to structural elucidation. Its constituent parts present unique spectroscopic signatures that, when analyzed cohesively, provide a self-validating confirmation of its atomic connectivity and constitution.

This guide eschews a simple recitation of procedures. Instead, it offers a strategic framework, grounded in first principles, explaining the causality behind the selection and sequencing of analytical techniques. We will proceed from foundational molecular formula determination to the intricate mapping of the covalent framework, culminating in the definitive assignment of its three-dimensional structure. Each step is designed to build upon the last, creating a cascade of evidence that constitutes an unassailable structural proof.

Chapter 1: The Analytical Strategy - A Logic-Driven Workflow

The structural elucidation of a novel compound is not a linear process but an integrated analytical puzzle. Our strategy is predicated on a logical progression from broad constitutional information to fine-grained atomic connectivity. The chosen techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray Diffraction—are deployed in a sequence designed for maximal informational efficiency. Each method provides a unique and orthogonal dataset, and their confluence is what builds the fortress of structural certainty.

Caption: Integrated workflow for structural elucidation.

Chapter 2: Mass Spectrometry - Defining the Molecular Boundaries

Expertise & Experience: The foundational step in characterizing any new molecule is to ascertain its elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the authoritative technique for this purpose. Unlike nominal mass measurements, HRMS provides mass accuracy to within a few parts per million (ppm), enabling the confident determination of a unique molecular formula from a list of possibilities. For a molecule containing fluorine, an element with a single stable isotope (¹⁹F), this analysis is particularly straightforward.[1]

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Further dilute this solution to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.

-

Analysis Mode: Operate in positive ion mode. The propiophenone structure is likely to be protonated ([M+H]⁺) or form adducts with sodium ([M+Na]⁺).

-

Data Acquisition: Infuse the sample directly or via flow injection. Acquire data over a mass range of m/z 100-500. Use an internal calibrant or lock mass to ensure high mass accuracy.

Anticipated Data & Interpretation

The molecular formula for this compound is C₁₆H₁₂FNO. The expected monoisotopic mass and the masses of common adducts are summarized below. The primary objective is to find an experimental mass that matches the theoretical mass for [M+H]⁺ or [M+Na]⁺ within a 5 ppm error margin.

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| Neutral Molecule [M] | C₁₆H₁₂FNO | 253.0903 |

| Protonated Ion [M+H]⁺ | C₁₆H₁₃FNO⁺ | 254.0981 |

| Sodiated Ion [M+Na]⁺ | C₁₆H₁₂FNNaO⁺ | 276.0800 |

The observation of a high-intensity ion at m/z 254.0981 would provide strong, initial evidence for the successful synthesis of the target compound. The fluorine atom offers an intrinsic tag for detection in complex matrices.[1]

Chapter 3: Infrared Spectroscopy - A Functional Group Fingerprint

Expertise & Experience: With the molecular formula established, the next logical step is to confirm the presence of the key functional groups predicted by the structure's name. Infrared (IR) spectroscopy is an exceptionally powerful and rapid tool for this purpose, as specific covalent bonds absorb IR radiation at characteristic frequencies. For our target molecule, we expect to see distinct signals for the ketone (C=O), the nitrile (C≡N), and the carbon-fluorine (C-F) bond, in addition to signatures of the aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

Anticipated Data & Interpretation

The IR spectrum provides a diagnostic checklist for the molecule's core components. The presence of strong, sharp absorptions in the regions listed below would constitute a successful functional group-level confirmation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale & Comments |

| Ketone (Aryl) | C=O stretch | ~1685-1665 | Strong intensity. The frequency is slightly lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the 2'-cyano-substituted phenyl ring.[2] |

| Nitrile (Aryl) | C≡N stretch | ~2230-2220 | Medium to strong intensity, sharp peak. Conjugation with the aromatic ring influences the position.[3] |

| Aromatic Rings | C=C stretch | ~1600, ~1500, ~1450 | Multiple sharp bands of variable intensity. |

| C-H stretch | > 3000 | Medium to weak bands. | |

| Aliphatic Chain | C-H stretch | < 3000 | Medium intensity bands, typically ~2950-2850. |

| Carbon-Fluorine | C-F stretch | ~1250-1100 | Strong intensity, often complex. This region can have other signals, but a prominent band here is expected for a fluoroaromatic compound.[4] |

Chapter 4: Nuclear Magnetic Resonance - Mapping the Atomic Skeleton

Trustworthiness: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[5] It provides unparalleled detail about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (¹H and ¹³C). For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is not just beneficial but essential for a self-validating, unambiguous assignment of every atom in the molecular framework.[6]

Experimental Protocol: High-Field NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.

-

1D Experiments: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.

-

2D Experiments: Acquire a correlation spectroscopy (COSY) experiment to identify proton-proton couplings, a Heteronuclear Single Quantum Coherence (HSQC) experiment to identify direct C-H bonds, and a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify long-range (2-3 bond) C-H correlations.

Anticipated Data & Interpretation

A. Predicted ¹H NMR Spectrum

The proton spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

| Proton Label | Approx. δ (ppm) | Multiplicity | Integration | Rationale |

| H-2, H-6 | 7.10 - 7.20 | Doublet of Doublets (dd) or Triplet (t) | 2H | Protons on the fluorophenyl ring, ortho to Fluorine. Coupled to F and H-3/H-5. |

| H-3, H-5 | 7.00 - 7.10 | Triplet (t) | 2H | Protons on the fluorophenyl ring, meta to Fluorine. Coupled to H-2/H-6. |

| H-3', H-4', H-5', H-6' | 7.50 - 7.90 | Multiplet (m) | 4H | Protons on the cyanophenyl ring. Deshielded by the adjacent C=O and CN groups. Complex splitting expected. |

| -CO-CH₂ - | 3.30 - 3.50 | Triplet (t) | 2H | Methylene group adjacent to the carbonyl. Deshielded by the C=O. Coupled to the other CH₂ group. |

| -CH₂-Ar | 3.10 - 3.30 | Triplet (t) | 2H | Methylene group adjacent to the fluorophenyl ring. Coupled to the -CO-CH₂- group. |

B. Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum will show a single peak for each unique carbon environment.

| Carbon Label | Approx. δ (ppm) | Rationale |

| C =O | 195 - 200 | Typical chemical shift for an aryl ketone. |

| C ≡N | 115 - 120 | Typical chemical shift for a nitrile carbon. |

| Aromatic C -F | 160 - 165 | The carbon directly attached to fluorine is significantly deshielded and will appear as a doublet due to ¹JCF coupling. |

| Aromatic Carbons | 120 - 140 | Multiple signals for the remaining 10 aromatic carbons. |

| C -CN | 110 - 115 | The carbon bearing the nitrile group. |

| -CO-C H₂- | 38 - 45 | Aliphatic carbon adjacent to the carbonyl. |

| -C H₂-Ar | 28 - 35 | Aliphatic carbon adjacent to the aromatic ring. |

C. The Power of 2D NMR: Forging the Final Links

While 1D spectra provide the pieces, 2D spectra reveal how they connect. HMBC is the most critical experiment here, as it establishes the connectivity across quaternary carbons (like C=O and C-CN) and between the distinct structural fragments.

Caption: Key HMBC correlations confirming the molecular backbone.

-

Correlation 1 (Hα → C=O): The protons on the methylene group adjacent to the ketone (Hα) will show a 2-bond correlation to the carbonyl carbon, confirming their proximity.

-

Correlation 2 (Hβ → C-ipso of fluorophenyl): The protons on the other methylene group (Hβ) will show a 3-bond correlation to the carbon of the fluorophenyl ring to which the propyl chain is attached, linking the chain to this specific ring.

-

Correlation 3 (Hα → C-ipso of cyanophenyl): Hα protons will also show a 3-bond correlation to the ipso-carbon of the cyanophenyl ring, confirming the attachment of the carbonyl group to this ring.

-

Correlation 4 (Aromatic H → C=O): The ortho-protons on the cyanophenyl ring will show a 3-bond correlation to the carbonyl carbon, providing final validation for this part of the structure.

Chapter 5: X-ray Crystallography - The Definitive Proof

Authoritative Grounding: When a definitive, high-resolution 3D structure is required, single-crystal X-ray diffraction is the undisputed gold standard.[7][8] It moves beyond mere connectivity to provide precise measurements of bond lengths, bond angles, and the molecule's conformation in the solid state. Obtaining a suitable crystal is the primary experimental hurdle.

Experimental Protocol: Crystallization and Diffraction

-

Crystal Growth: The most crucial and often challenging step. Systematically screen for crystallization conditions by dissolving the compound in a good solvent (e.g., acetone, ethyl acetate) and allowing a poor solvent (e.g., hexane, water) to slowly diffuse into the solution (slow evaporation or vapor diffusion).

-

Data Collection: Mount a suitable single crystal on a goniometer head. Use a modern X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Collect a full sphere of diffraction data. Process the data to obtain reflection intensities. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters anisotropically to achieve the best fit between the observed and calculated diffraction patterns.

Anticipated Outcome

A successful crystallographic analysis will yield a detailed 3D model of the molecule. This provides absolute confirmation of the structure deduced from spectroscopic methods. It will unambiguously show the ortho position of the cyano group relative to the propiophenone chain and the para position of the fluorine atom, resolving any potential isomeric ambiguity. The resulting crystallographic information file (CIF) can be deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).

Conclusion: A Symphony of Evidence

The structural elucidation of this compound is a clear demonstration of the power of a modern, integrated analytical chemistry workflow. Each technique provides a layer of information, and their collective agreement forms a robust, self-validating proof of structure. From the initial confirmation of the molecular formula by HRMS, through the functional group identification by IR, to the detailed atomic mapping by multidimensional NMR, the evidence converges. When crowned by the definitive 3D structure from X-ray crystallography, all questions of constitution, connectivity, and configuration are answered with the highest possible degree of scientific certainty. This rigorous approach is fundamental to ensuring the integrity and reproducibility of research in chemistry and the pharmaceutical sciences.

References

-

PubChem. 2-cyano-3-(4-cyanophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

-

Al-Majedy, Y. K., et al. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]

-

Abdel-Wahab, B. F., et al. (2015). Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. PMC - PubMed Central. [Link]

-

Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link]

-

LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

-

Patil, S., et al. (2019). Synthesis, Biological Activity and Spectral Characterisation of Chalcon. IOSR Journal of Applied Chemistry. [Link]

-

Zarghi, A., et al. (2022). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. MDPI. [Link]

-

PubChem. 2-Cyano-3-(4-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. X-ray crystal structures of liquid phenylpropanol derivatives obtained.... [Link]

-

ResearchGate. 1H and13C NMR spectra of 4,4′-substituted chalcones. [Link]

-

Gofton, V., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. ACS Publications. [Link]

-

Aluminum Chemist. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. [Link]

-

Godlewska, K., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Automated Topology Builder. Propiophenone. [Link]

-

Al-Ghorbani, M., et al. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science. [Link]

-

Gable, R. W., et al. (2021). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein. MDPI. [Link]

-

Kim, H. J., et al. (2010). Synthesis and complete assignment of NMR data of 20 chalcones. PubMed. [Link]

-

University of Santiago de Compostela. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

-

ResearchGate. Fluorinated Aromatic Compounds. [Link]

-

Mohler, F. L., et al. Mass spectra of fluorocarbons. National Institute of Standards and Technology. [Link]

-

University of Calgary. Carbonyl compounds - IR spectroscopy. [Link]

-

European Journal of Chemistry. (2021). X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. [Link]

-

PubChem. (2Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide. National Center for Biotechnology Information. [Link]

-

University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). [Link]

- Google Patents. Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.

-

University of Bradford. Synthesis and x-ray crystal structure of (E)-alkyl 2-cyano-3-(2-hydroxyphenyl)propenoates. [Link]

-

MDPI. (2022). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]

-

PubMed. (2013). Theoretical and experimental spectroscopic analysis of cyano-substituted styrylpyridine compounds. [Link]

-

ResearchGate. Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. [Link]

-

MDPI. (2013). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. [Link]

-

Springer. (2024). Synthesis, spectroscopic characterization, DFT and molecular docking of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) naphthalene-1-sulfonamide derivatives. [Link]

-

MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.pg.edu.pl [chem.pg.edu.pl]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. basjsci.edu.iq [basjsci.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one) [mdpi.com]

spectroscopic data of 2'-Cyano-3-(4-fluorophenyl)propiophenone

An In-depth Technical Guide to the Spectroscopic Profile of 2'-Cyano-3-(4-fluorophenyl)propiophenone

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous research and development. This compound, a propiophenone derivative, incorporates several key functional groups—a ketone, a nitrile, and a fluorinated aromatic ring—that make it a molecule of interest for synthetic chemists and pharmacologists. Its structural complexity necessitates a multi-faceted analytical approach for unambiguous characterization.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. As a Senior Application Scientist, the objective is not merely to present data but to offer a detailed interpretation grounded in the fundamental principles of spectroscopy. We will explore the expected outcomes from Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) analyses. The causality behind experimental choices and data interpretation is explained to provide researchers and drug development professionals with a practical framework for characterizing this and similar molecules. While direct experimental data for this specific compound is not widely published, this guide synthesizes information from analogous structures and established spectroscopic principles to construct a reliable predictive profile.

Molecular Structure and Spectroscopic Implications

To interpret spectroscopic data, one must first understand the molecule's architecture. This compound (C₁₆H₁₂FNO) possesses distinct regions that will generate characteristic signals in different spectroscopic techniques.

Caption: Structure of this compound with atom numbering for NMR assignments.

The key structural features are:

-

Propiophenone Backbone: An ethyl ketone attached to a phenyl ring.

-

2'-Cyano Group: A nitrile (C≡N) substituent on the phenyl ring ortho to the propiophenone chain.

-

3-(4-fluorophenyl) Group: A p-fluorophenyl ring attached to the β-carbon of the ethyl chain.

These features will dictate the specific spectroscopic signatures discussed below.

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequency of absorption is specific to the bond type, its strength, and the masses of the connected atoms. It is an exceptionally powerful tool for identifying the presence of specific functional groups. For this compound, IR is ideal for confirming the ketone, nitrile, and aromatic moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A solid-state FTIR spectrum provides a rapid and non-destructive analysis.

-

Sample Preparation: Place a small, powdered sample (approx. 1-2 mg) directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000–500 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum if necessary.

Predicted IR Data and Interpretation

The spectrum is expected to be dominated by strong absorptions from the carbonyl and nitrile groups.

Table 1: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment | Rationale |

|---|---|---|---|---|

| ~3100–3000 | Medium-Weak | C-H stretch | Aromatic C-H | Characteristic for sp² C-H bonds on the phenyl rings. |

| ~2950–2850 | Medium-Weak | C-H stretch | Aliphatic C-H | Corresponds to the stretching of the two CH₂ groups in the propiophenone chain. |

| ~2230–2215 | Strong, Sharp | C≡N stretch | Nitrile | The C≡N triple bond is a strong absorber, producing a very distinct and sharp peak in a relatively clear region of the spectrum.[1] |

| ~1690–1675 | Strong, Sharp | C=O stretch | Aryl Ketone | The carbonyl group is highly polarized, leading to a very strong absorption. Conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[2] |

| ~1600, ~1480 | Medium | C=C stretch | Aromatic Ring | These absorptions arise from the stretching vibrations within the two phenyl rings. |

| ~1230–1210 | Strong | C-F stretch | Aryl Fluoride | The C-F bond is highly polar, resulting in a strong and characteristic absorption band.[3] |

| ~840–820 | Strong | C-H bend | p-disubstituted ring | Out-of-plane bending for the 1,4-disubstituted (para) fluorophenyl ring. |

| ~770–750 | Strong | C-H bend | o-disubstituted ring | Out-of-plane bending for the 1,2-disubstituted (ortho) cyanophenyl ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be determined.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectroscopy

Principle & Rationale: ¹H NMR detects the nuclear spin transitions of hydrogen atoms in a magnetic field. The resonance frequency (chemical shift) of a proton is highly sensitive to its local electronic environment. Neighboring protons cause signal splitting (coupling), providing connectivity data.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrument Setup: Place the tube in the NMR spectrometer (e.g., 400 MHz). The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then integrated to determine the relative number of protons for each signal.

Predicted ¹H NMR Data and Interpretation (400 MHz, CDCl₃) The structure suggests two distinct aliphatic methylene groups (CH₂) and two different aromatic systems.

Table 2: Predicted ¹H NMR Data

| Atom(s) (Fig. 1) | Predicted Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|---|

| H₈ (2H) | ~3.2–3.4 | 2H | Triplet (t) | ~7-8 | These protons are on a methylene group (C₈) adjacent to the deshielding ketone carbonyl. They are coupled to the two protons on C₉.[4] |

| H₉ (2H) | ~3.0–3.2 | 2H | Triplet (t) | ~7-8 | These protons are on a methylene group (C₉) adjacent to the 4-fluorophenyl ring and are coupled to the two protons on C₈. Their shift is influenced by both the adjacent aromatic ring and the β-ketone. |

| H₁₁, H₁₅ (2H) | ~7.1–7.2 | 2H | "Triplet" (t) or (AA'BB') | ~8-9 | Protons ortho to the fluorine atom on the 4-fluorophenyl ring. They appear as a triplet-like signal due to coupling with both fluorine and the adjacent protons (H₁₂, H₁₄). The pattern is technically part of a more complex AA'BB' system.[5] |

| H₁₂, H₁₄ (2H) | ~7.3–7.4 | 2H | "Doublet of Doublets" (dd) or (AA'BB') | ~8-9, ~5-6 (H-F) | Protons meta to the fluorine atom. They are coupled to the ortho protons and also show a smaller coupling to the fluorine atom. |

| H₃, H₄, H₅, H₆ (4H) | ~7.6–8.0 | 4H | Multiplet (m) | - | The four protons on the 2-cyanophenyl ring form a complex, overlapping multiplet. The deshielding effects of the adjacent cyano and ketone groups shift these protons significantly downfield.[6][7] |

¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR observes the nuclear spin of the ¹³C isotope. Although its low natural abundance (~1.1%) makes it less sensitive than ¹H NMR, it provides a distinct signal for each chemically non-equivalent carbon atom over a wide chemical shift range (~0-220 ppm), making signal overlap rare.[8]

Experimental Protocol: The sample preparation is identical to that for ¹H NMR. A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon. Acquisition times are longer due to the low sensitivity of the ¹³C nucleus.

Predicted ¹³C NMR Data and Interpretation (100 MHz, CDCl₃) The molecule has 16 carbon atoms. Due to the lack of symmetry, 16 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Table 3: Predicted ¹³C NMR Data

| Atom (Fig. 1) | Predicted Shift (δ, ppm) | Rationale |

|---|---|---|

| C₇ (C=O) | ~195–200 | Ketone carbonyl carbons are highly deshielded and appear far downfield.[9][10] |

| C₁₃ (C-F) | ~163 (d, ¹JCF ≈ 250 Hz) | The carbon directly bonded to fluorine is significantly deshielded and appears as a doublet with a large one-bond C-F coupling constant.[11] |

| C₂, C₄, C₅, C₆ | ~128–140 | Aromatic carbons of the 2-cyanophenyl ring. The carbon attached to the ketone (C₂) will be the most downfield in this group. |

| C₁₀, C₁₁, C₁₂, C₁₄, C₁₅ | ~115–135 | Aromatic carbons of the 4-fluorophenyl ring. Carbons ortho and meta to fluorine will appear as doublets due to C-F coupling. C₁₁ and C₁₅ (ortho to F) will be shifted upfield relative to C₁₂ and C₁₄ (meta to F). |

| C₁ (C-CN) | ~115–120 | Quaternary aromatic carbon attached to the nitrile group. |

| C₃ (C≡N) | ~117 | Nitrile carbons typically appear in this region.[12] |

| C₈ (CH₂) | ~35–40 | Aliphatic carbon alpha to the ketone carbonyl. |

| C₉ (CH₂) | ~30–35 | Aliphatic carbon beta to the ketone and alpha to the fluorophenyl ring. |

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for the determination of molecular weight and structural features.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the ion source, where it is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a beam of 70 eV electrons, leading to the ejection of an electron and formation of a radical cation (M⁺•), the molecular ion.

-

Fragmentation: The molecular ion, having excess energy, undergoes fragmentation to form smaller, more stable ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum Data and Interpretation The molecular formula is C₁₆H₁₂FNO.

-

Molecular Weight: 253.27 g/mol

-

Predicted Molecular Ion (M⁺•): A peak at m/z = 253.

The fragmentation is predicted to be dominated by cleavage adjacent to the carbonyl group (α-cleavage), a characteristic pathway for ketones.

Predicted Fragmentation Pathway

Caption: Predicted major EI-MS fragmentation pathways for this compound.

Table 4: Predicted Major Mass Fragments

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 253 | [C₁₆H₁₂FNO]⁺• | Molecular Ion (M⁺•) |

| 129 | [NCC₆H₄CO]⁺ | α-cleavage, loss of the C₈H₈F• radical. This is expected to be a very stable and thus abundant acylium ion. |

| 109 | [FC₆H₄CH₂]⁺ | Cleavage at the C₈-C₉ bond, forming a stable 4-fluorobenzyl cation. |

| 101 | [NCC₆H₄]⁺ | Loss of carbon monoxide (-CO) from the m/z 129 fragment. |

Conclusion